

"1-(1-Methyl-1H-imidazol-2-YL)ethanone" physical and chemical properties

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Compound of Interest

Compound Name: 1-(1-Methyl-1H-imidazol-2-YL)ethanone

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An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Introduction: **1-(1-Methyl-1H-imidazol-2-YL)ethanone**, a substituted imidazole derivative, represents a key molecular scaffold with significant potential in synthetic and medicinal chemistry. The imidazole ring is a privileged structure in drug discovery, appearing in a multitude of clinically relevant molecules due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **1-(1-Methyl-1H-imidazol-2-YL)ethanone**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, synthesis, reactivity, and analytical characterization, providing a robust foundation for its application in research and development.

Part 1: Molecular Identity and Physicochemical Profile

1-(1-Methyl-1H-imidazol-2-YL)ethanone, also known by its CAS Number 85692-37-1, is a heterocyclic ketone.^{[1][2]} Its structure features a central imidazole ring N-methylated at position 1 and substituted with an acetyl group at position 2. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Chemical Structure and Identifiers:

- IUPAC Name: **1-(1-methyl-1H-imidazol-2-yl)ethanone**
- Synonyms: 2-Acetyl-1-methylimidazole, Ethanone, 1-(1-methyl-1H-imidazol-2-yl)-[2][3]
- CAS Number: 85692-37-1[1][2]
- Molecular Formula: C₆H₈N₂O[2]
- Molecular Weight: 124.14 g/mol [2][4]
- SMILES: CN1C=CN=C1C(C)=O[2]
- InChI Key: IZVOHCMELOUFRA-UHFFFAOYSA-N[1][4]

The physicochemical properties of this compound are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug design.

Table 1: Physicochemical Properties of **1-(1-Methyl-1H-imidazol-2-YL)ethanone**

Property	Value	Source(s)
Physical Form	Liquid / Oil	[1] [3]
Color	Brown	[3]
Boiling Point	105 °C at 15 mmHg (20 Torr)	[1] [3]
Density	1.11 ± 0.1 g/cm³ (Predicted)	[3]
Flash Point	101.0 ± 22.6 °C	[1]
pKa	3.92 ± 0.25 (Predicted)	[3]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3]
Topological Polar Surface Area (TPSA)	34.89 Å²	[2]
LogP (Octanol-Water Partition Coeff.)	0.6227	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	1	[2]

Part 2: Spectroscopic and Analytical Characterization

The structural elucidation of **1-(1-Methyl-1H-imidazol-2-YL)ethanone** relies on a combination of standard spectroscopic techniques. While a comprehensive public database of its experimental spectra is limited, its characteristic features can be reliably predicted based on the analysis of structurally analogous compounds.[\[5\]](#)[\[6\]](#)

Table 2: Predicted Spectroscopic Data for **1-(1-Methyl-1H-imidazol-2-YL)ethanone**

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	Imidazole C-H (2H)	δ 7.0-7.4 ppm (s)
N-CH ₃ (3H)		δ 3.8-4.0 ppm (s)
Acetyl CH ₃ (3H)		δ 2.5-2.7 ppm (s)
¹³ C NMR	Carbonyl C=O	δ 190-195 ppm
Imidazole C2		δ 145-150 ppm
Imidazole C4/C5		δ 120-130 ppm
N-CH ₃		δ 34-36 ppm
Acetyl CH ₃		δ 25-30 ppm
IR Spectroscopy	C=O Stretch (Ketone)	\sim 1670-1690 cm ⁻¹ (Strong)
C=N Stretch (Imidazole)		\sim 1600-1650 cm ⁻¹
C-H Stretch (sp ² and sp ³)		\sim 2850-3100 cm ⁻¹
Mass Spectrometry (MS)	Molecular Ion [M] ⁺	m/z = 124.06
Key Fragment [M-CH ₃ CO] ⁺		m/z = 81

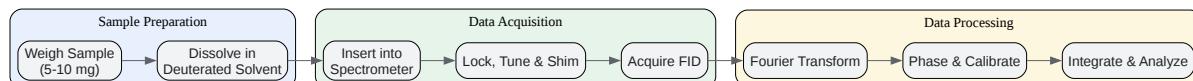
Note: Predicted values are based on general principles and data from structurally similar imidazole derivatives.^{[5][7]} Actual experimental values may vary depending on the solvent and other analytical conditions.

Experimental Protocol: ¹H NMR Spectroscopy Analysis

The causality behind this protocol is to obtain a high-resolution spectrum that allows for the unambiguous assignment of protons in the molecule. The choice of a deuterated solvent is critical to avoid large solvent peaks that could obscure signals from the analyte.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-(1-Methyl-1H-imidazol-2-YL)ethanone**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks.^[6]
- Data Acquisition:
 - Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.^[6]
 - Acquire the Free Induction Decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.^[6]
 - Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) as an internal standard.
 - Integrate the peaks to determine the relative ratios of protons.

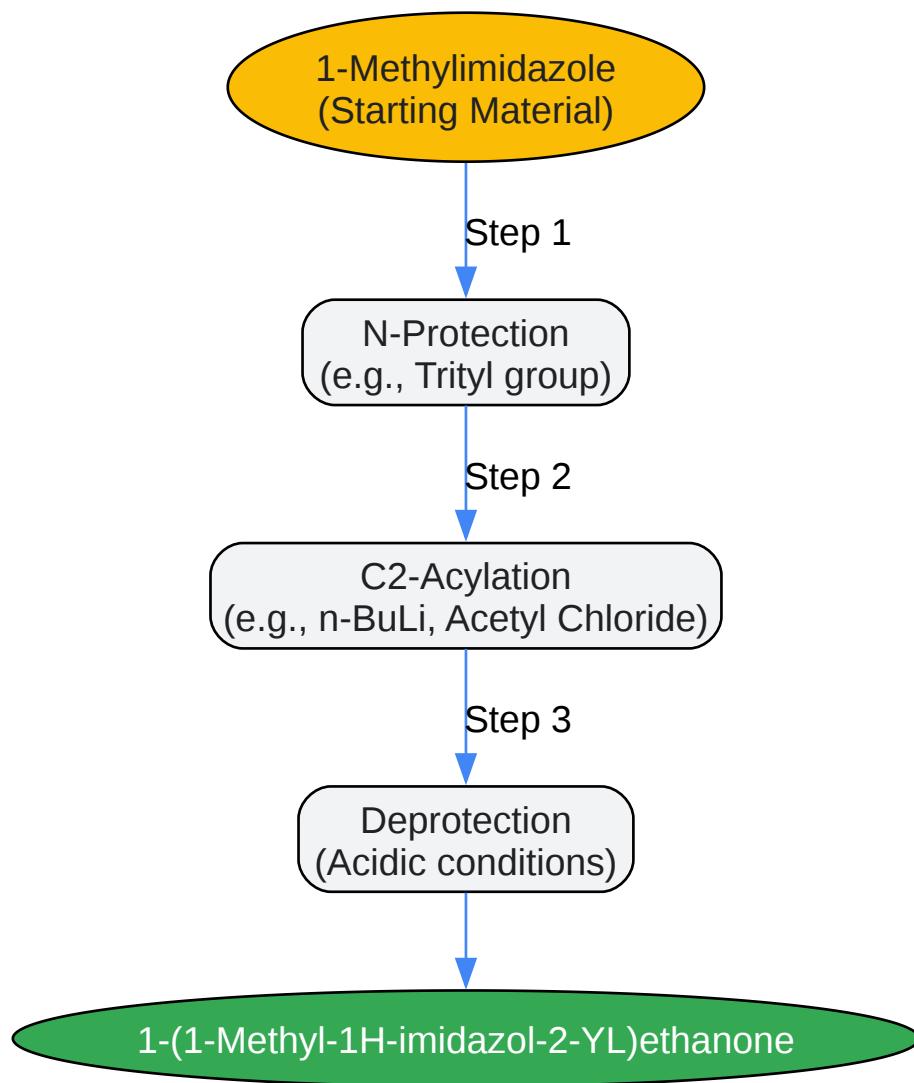


Caption: Workflow for NMR spectroscopic analysis.

Part 3: Synthesis and Reactivity

While multiple synthetic routes can be envisioned, a common strategy for preparing 2-acylimidazoles involves the protection of the imidazole nitrogen, followed by regioselective acylation at the C2 position, and subsequent deprotection.^[7] An alternative approach for a similar compound involves the reaction of a methyl lithium reagent with the corresponding carboxylic acid.^[8]

The reactivity of **1-(1-Methyl-1H-imidazol-2-YL)ethanone** is primarily dictated by the acetyl group and the imidazole ring. The ketone functionality makes it a valuable precursor for creating more complex molecules. For instance, it can serve as the ketone component in Claisen-Schmidt condensations to generate novel chalcones, which are known to possess a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.^[9] The imidazole ring itself can act as a ligand, coordinating with metal centers in the development of catalysts or metallodrugs. The compound is thus a versatile building block for extensive ligand screening and mechanistic studies.^[3]



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Caption: Generalized synthetic pathway for 2-acylimidazoles.

Part 4: Applications in Drug Discovery and Development

The imidazole scaffold is a cornerstone in medicinal chemistry.^[9] **1-(1-Methyl-1H-imidazol-2-YL)ethanone** serves as a crucial intermediate for synthesizing compounds with potential therapeutic value. Its structure is a key component for building molecules that can target a variety of biological pathways.

- Kinase Inhibitors: The imidazole ring is a prominent feature in many kinase inhibitors, where it often interacts with the ATP-binding site. This compound provides a ready-made scaffold for developing new generations of such inhibitors.[9]
- Bioactive Chalcones: As a precursor to imidazole-containing chalcones, it opens avenues for exploring new anti-inflammatory, antimicrobial, and anticancer agents.[9]
- Organic Synthesis: It is a versatile reagent for facilitating various chemical transformations, with its imidazole ring providing a platform for creating complex organic molecules for use in pharmaceuticals and agrochemicals.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **1-(1-Methyl-1H-imidazol-2-YL)ethanone** is essential to ensure personnel safety. It is classified as an irritant.[3]

Table 3: GHS Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Harmful/Irritant)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Handling and Storage Recommendations:

- Handling: Use in a well-ventilated area or under a chemical fume hood.[\[11\]](#)[\[12\]](#) Avoid contact with skin, eyes, and clothing.[\[12\]](#)[\[13\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)[\[12\]](#) The recommended storage temperature is room temperature.[\[1\]](#)[\[2\]](#)

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